molecular formula C9H10ClNO2 B2505862 Propyl 6-chloropyridine-2-carboxylate CAS No. 1343755-36-1

Propyl 6-chloropyridine-2-carboxylate

Cat. No.: B2505862
CAS No.: 1343755-36-1
M. Wt: 199.63
InChI Key: WTMVKIABKYMVOA-UHFFFAOYSA-N
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Description

Propyl 6-chloropyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a propyl ester group attached to the 6-chloro position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-chloropyridine-2-carboxylate typically involves the esterification of 6-chloropyridine-2-carboxylic acid with propanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 6-chloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 6-chloropyridine-2-carboxylic acid and propanol.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction can be used.

Major Products Formed

    Nucleophilic substitution: Products include various substituted pyridine derivatives.

    Hydrolysis: The major products are 6-chloropyridine-2-carboxylic acid and propanol.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Propyl 6-chloropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of propyl 6-chloropyridine-2-carboxylate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloropyridine-2-carboxylate
  • Methyl 6-chloropyridine-2-carboxylate
  • Butyl 6-chloropyridine-2-carboxylate

Uniqueness

Propyl 6-chloropyridine-2-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. Compared to its ethyl and methyl counterparts, the propyl group provides different steric and electronic properties, which can affect its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

propyl 6-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-6-13-9(12)7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMVKIABKYMVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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